4-(4-bromobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(4-bromobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one belongs to the class of 3-hydroxypyrrolinones, which are characterized by a five-membered lactam ring with hydroxyl and acyl substituents. Key structural features include:
- 3-Hydroxy group: A hydroxyl group at position 3, enabling hydrogen bonding and influencing solubility .
- 3-Morpholinopropyl chain: A morpholine-containing alkyl chain at position 1, likely enhancing solubility and modulating pharmacokinetic properties .
- p-Tolyl group: A para-methylphenyl substituent at position 5, which may enhance lipophilicity and aromatic stacking interactions .
Properties
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O4/c1-17-3-5-18(6-4-17)22-21(23(29)19-7-9-20(26)10-8-19)24(30)25(31)28(22)12-2-11-27-13-15-32-16-14-27/h3-10,22,29H,2,11-16H2,1H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKQTIFUENOKDC-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-bromobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of pyrrolidine-2,3-diones that have shown promise as antibacterial agents, particularly against multidrug-resistant strains.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure is characterized by a bromobenzoyl group, a hydroxyl group, and a morpholinopropyl substituent, which contribute to its biological activity.
Research indicates that compounds within this class, including this compound, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Specifically, the compound has been shown to inhibit PBP3 in Pseudomonas aeruginosa, which is crucial for bacterial growth and survival .
Antibacterial Activity
A study demonstrated that this compound exhibits significant antibacterial properties. The following table summarizes its inhibitory effects on PBP3:
| Compound | Source | PBP3 Inhibition at 100 µM (%) | IC50 (µM) |
|---|---|---|---|
| This compound | MPI | 66 ± 16 | 24 ± 20 |
| Other Compounds | Various | Varies | Varies |
The compound showed an IC50 value of 24 ± 20 µM, indicating moderate potency in inhibiting PBP3 activity compared to other tested compounds .
Cytotoxicity
In vitro studies have also assessed the cytotoxic effects of this compound on mammalian cell lines. Preliminary results suggest low cytotoxicity at effective antibacterial concentrations, making it a promising candidate for further development .
Case Studies
A notable case study involved the application of this compound in treating infections caused by multidrug-resistant Pseudomonas aeruginosa. The study reported successful inhibition of bacterial growth in vitro and highlighted the need for further optimization to enhance its efficacy and reduce resistance development.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes structural variations and properties of analogous pyrrolinones and related heterocycles:
Key Observations :
- Morpholinopropyl vs. Other Chains: The morpholine group (target compound, ) enhances water solubility compared to imidazolyl () or dimethylamino () chains.
- Aromatic Substituents: The p-tolyl group (target, ) contributes to lipophilicity, whereas methoxy () or dimethylamino () groups alter electronic properties.
Physical and Spectral Properties
- Melting Points : Analogous compounds exhibit high melting points (e.g., 192–207°C ), suggesting strong intermolecular interactions (hydrogen bonding, π-stacking) in the solid state.
- Solubility: Morpholinopropyl-containing compounds (target, ) are often soluble in DMSO, as seen in (≥52.8 mg/mL), but insoluble in water or ethanol.
- Spectroscopic Data : IR and NMR profiles for similar compounds (e.g., ) show characteristic peaks for hydroxyl (~3433 cm⁻¹), carbonyl (~1651 cm⁻¹), and aromatic protons (δ 7.0–8.1 ppm in ¹H-NMR).
Q & A
Q. What are the established synthetic routes for preparing 4-(4-bromobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one?
The compound can be synthesized via base-assisted cyclization of substituted pyrrolone intermediates. Key steps include:
- Substitution reactions : Introducing morpholinopropyl and p-tolyl groups via nucleophilic substitution or condensation. For example, morpholinopropyl groups are often added using 3-morpholinopropylamine under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Cyclization : Cyclization of hydroxy-pyrrolone precursors under basic conditions (e.g., K₂CO₃ or NaOH in ethanol/water mixtures) to form the lactam ring .
- Aroylation : Bromobenzoyl groups are introduced via Friedel-Crafts acylation or direct coupling using bromobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Characterization : Confirmed via ¹H/¹³C NMR, FTIR (C=O stretch at ~1700 cm⁻¹), and HRMS (e.g., m/z calculated for C₂₈H₂₈BrN₂O₄: 551.12 [M+H]⁺) .
Q. How is the structural integrity of this compound validated?
- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C=O bond length ~1.21 Å) and confirms stereochemistry .
- Spectroscopic consistency : NMR signals for the morpholinopropyl chain (δ 2.4–3.1 ppm for N-CH₂ protons) and aromatic protons (δ 7.2–8.1 ppm for bromobenzoyl and p-tolyl groups) must align with predicted splitting patterns .
- Thermal stability : Melting points (e.g., 235–237°C) and TGA/DSC data ensure purity and decomposition profiles .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromobenzoyl vs. methylbenzoyl) impact biological activity?
- Electron-withdrawing groups (Br) : Enhance electrophilicity, potentially increasing receptor-binding affinity. For example, bromo-substituted analogs show 2–3× higher activity in kinase inhibition assays compared to methyl derivatives .
- Steric effects : Bulkier substituents (e.g., tert-butyl) reduce solubility but improve metabolic stability. SAR studies suggest optimal activity with moderate steric bulk (e.g., p-tolyl vs. phenyl) .
Methodology : - Docking simulations : Compare binding poses of bromo/methyl derivatives in target protein active sites (e.g., using AutoDock Vina).
- In vitro assays : Measure IC₅₀ values against relevant enzymes (e.g., COX-2 or PI3K) using fluorescence polarization or radiometric assays .
Q. What experimental strategies address low yields in the final cyclization step?
- Solvent optimization : Replacing ethanol with THF/water mixtures increases cyclization efficiency (yields improve from 46% to 62% in similar pyrrolones) .
- Catalysis : Adding catalytic Pd(OAc)₂ or CuI promotes intramolecular cyclization via oxidative coupling .
- Temperature control : Gradual heating (e.g., 50°C for 3 hours) minimizes side reactions like dimerization .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic profiling : Use LC-MS/MS to identify metabolites (e.g., demethylated or hydroxylated derivatives) that may alter activity in vivo .
- Pharmacokinetic adjustments : Modify dosing regimens (e.g., sustained-release formulations) to maintain effective plasma concentrations .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-individual variability in animal studies .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC-DAD/UV : Use C18 columns (ACN/water gradient) to detect impurities at ≤0.1% levels. Retention times should match reference standards .
- Elemental analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .
- Residual solvent testing : GC-MS to ensure compliance with ICH guidelines (e.g., DMF < 880 ppm) .
Q. How is the compound’s stability under varying pH conditions evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
